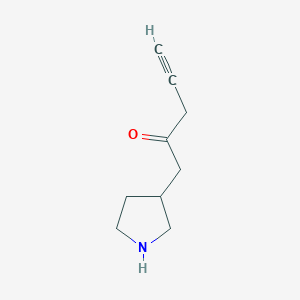![molecular formula C12H13N3O6S B13156716 2-[[(2,4-Dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-7-yl)sulfonyl]amino]propanoic acid](/img/structure/B13156716.png)
2-[[(2,4-Dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-7-yl)sulfonyl]amino]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-sulfonamido)propanoic acid is a complex organic compound with a molecular formula of C12H13N3O6S. This compound is part of the benzodiazepine family, which is known for its diverse pharmacological activities. The structure includes a benzodiazepine core with sulfonamide and propanoic acid functional groups, making it a unique and versatile molecule for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-sulfonamido)propanoic acid typically involves multiple steps. One common method starts with the preparation of the benzodiazepine core, followed by the introduction of the sulfonamide group and finally the propanoic acid moiety. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,4-dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-sulfonamido)propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its pharmacological properties.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, leading to different derivatives.
Substitution: Functional groups within the molecule can be replaced with other groups, allowing for the creation of a wide range of analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
2-(2,4-dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-sulfonamido)propanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used to investigate biological pathways and interactions at the molecular level.
Medicine: Due to its benzodiazepine core, it has potential therapeutic applications, including as an anxiolytic or anticonvulsant.
Industry: It can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(2,4-dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-sulfonamido)propanoic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The benzodiazepine core is known to bind to gamma-aminobutyric acid (GABA) receptors in the central nervous system, enhancing the inhibitory effects of GABA and leading to its anxiolytic and anticonvulsant properties. The sulfonamide and propanoic acid groups may also contribute to its overall activity by interacting with other molecular pathways.
Comparación Con Compuestos Similares
Similar Compounds
2,4-dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-sulfonamide: This compound lacks the propanoic acid group but shares the benzodiazepine and sulfonamide moieties.
2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid: This compound has a similar dioxo structure but differs in the core ring system and functional groups.
Uniqueness
2-(2,4-dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-sulfonamido)propanoic acid is unique due to its combination of benzodiazepine, sulfonamide, and propanoic acid groups
Propiedades
Fórmula molecular |
C12H13N3O6S |
|---|---|
Peso molecular |
327.32 g/mol |
Nombre IUPAC |
2-[(2,4-dioxo-1,5-dihydro-1,5-benzodiazepin-7-yl)sulfonylamino]propanoic acid |
InChI |
InChI=1S/C12H13N3O6S/c1-6(12(18)19)15-22(20,21)7-2-3-8-9(4-7)14-11(17)5-10(16)13-8/h2-4,6,15H,5H2,1H3,(H,13,16)(H,14,17)(H,18,19) |
Clave InChI |
XYIQQGUANVZLML-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)O)NS(=O)(=O)C1=CC2=C(C=C1)NC(=O)CC(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[2-(Difluoromethyl)pyrimidin-5-yl]methanol](/img/structure/B13156645.png)
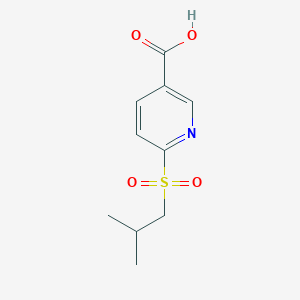
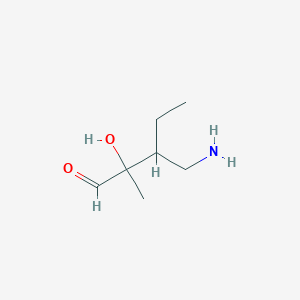

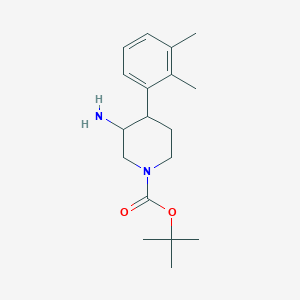
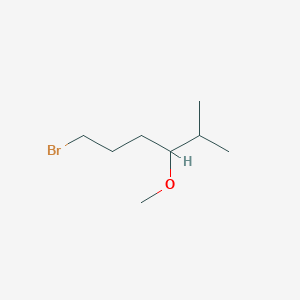

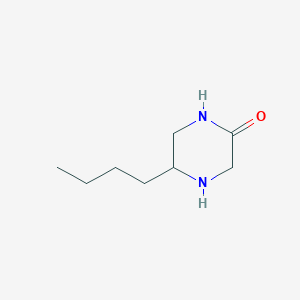


![1-Methyl-1-azaspiro[4.4]nonan-4-amine](/img/structure/B13156729.png)
